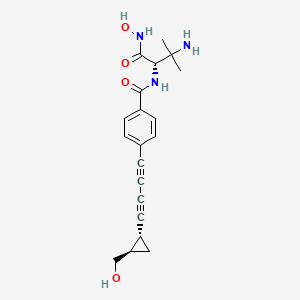
Unii-48cet2EN53
説明
ACHN-975 is a UDP-3-O-N-acetylglucosamine deacetylase (LpxC) inhibitor potentially for the treatment of multi-drug resistant Gram-negative bacteria infection.
科学的研究の応用
Nanoparticle Synthesis
Nanoparticle synthesis is a key area where Unii-48cet2EN53 finds application. Recent developments in the liquid-phase syntheses of inorganic nanoparticles show the fundamental role of materials like this compound in advancing chemical research, particularly in the field of electronics and semiconductor materials (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational Programs for Research Translation
This compound has implications in educational programs aimed at translating scientific research into practical innovations. This application is significant for creating viable and socially beneficial businesses through STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Sensor Applications
In sensor technology, particularly chemical and biological sensors, this compound plays a pivotal role. The advancement in sensor technology, including the development of optoelectronic nanodevices, leverages the unique properties of materials like this compound (Ghosh & Pal, 2007).
Collaborative Working Environment in Large Scientific Applications
This compound contributes to creating collaborative working environments for large scientific applications, such as environmental modeling. This includes enhancing remote development and data sharing capabilities in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Lab-Scale Interventions in Technology and Science
The material's relevance extends to lab-scale interventions where technological devices and services shape lives globally. It supports efforts to pay increased attention to the ethical, legal, and social aspects of scientific research and technological developments (Schuurbiers & Fisher, 2009).
Educational Applications in Molecular Biology
This compound is utilized in innovative educational approaches in molecular biology, such as undergraduate research experiences focusing on characterizing mutations in the human p53 tumor suppressor gene (Hekmat-Scafe et al., 2016).
University Nanosat Program
The University Nanosat Program, a student satellite program, is another area where this compound finds application. This program focuses on flying student-built nanosatellites, leveraging the material for technological advancements in aerospace (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Nanomedicine and Molecular Imaging
In the field of nanomedicine and molecular imaging, this compound contributes significantly. It plays a role in assessing the health and environmental impacts of nanomaterials, underlining its importance in diagnostics and therapeutic applications (Sutcliffe, 2011).
作用機序
- ACHN-975 primarily targets the LpxC enzyme. LpxC is essential for the biosynthesis of lipid A, a component of the outer membrane in Gram-negative bacterial pathogens .
- Specifically, ACHN-975 forms a five-valent coordination with key residues (His74, His226, Asp230) in the LpxC active site. Additionally, its rigid alkynyl groups interact with hydrophobic regions of LpxC .
- ACHN-975 exhibits subnanomolar inhibitory activity against LpxC, with low MIC values (≤1 μg/mL) against a wide range of Gram-negative bacteria .
Target of Action: LpxC Enzyme
Mode of Action: Inhibition of LpxC
Pharmacokinetics: ADME Properties
Action Environment: Environmental Factors
生化学分析
Biochemical Properties
ACHN-975 plays a pivotal role in biochemical reactions by inhibiting the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase). This enzyme is essential for the first committed step in the biosynthesis of lipid A, a component of the lipopolysaccharide layer in Gram-negative bacteria . The interaction between ACHN-975 and LpxC involves the hydroxamate group of ACHN-975 forming a five-valenced coordination with residues His74, His226, Asp230, and other key residues in the active site of LpxC . This inhibition disrupts the production of lipid A, leading to the death of the bacteria.
Cellular Effects
ACHN-975 has profound effects on various types of cells, particularly Gram-negative bacterial cells. By inhibiting LpxC, ACHN-975 disrupts the synthesis of lipid A, which is vital for maintaining the integrity of the bacterial outer membrane . This disruption leads to increased permeability of the bacterial cell membrane, ultimately causing cell death. Additionally, ACHN-975 influences cell signaling pathways and gene expression related to bacterial survival and virulence .
Molecular Mechanism
The molecular mechanism of ACHN-975 involves its binding to the active site of LpxC, where it forms a stable complex with the enzyme. This binding inhibits the deacetylation reaction catalyzed by LpxC, preventing the formation of lipid A . The hydroxamate group of ACHN-975 coordinates with the zinc ion in the active site of LpxC, while the rigid alkynyl groups of ACHN-975 interact with the hydrophobic area of the enzyme . This inhibition is highly specific and potent, making ACHN-975 an effective antibacterial agent against Gram-negative bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ACHN-975 have been observed to change over time. The compound exhibits stability under various conditions, but its activity can degrade over extended periods . In in vitro studies, ACHN-975 has shown sustained inhibitory effects on LpxC for several hours, leading to a steady reduction in bacterial titers . Long-term studies are necessary to fully understand the degradation and stability of ACHN-975 in different environments.
Dosage Effects in Animal Models
The effects of ACHN-975 vary with different dosages in animal models. In neutropenic mouse thigh models, ACHN-975 demonstrated bactericidal activity at doses ranging from 5 to 30 mg/kg . Higher doses resulted in a more rapid reduction in bacterial titers, but also showed potential for adverse effects at very high concentrations . Threshold effects were observed, indicating that there is an optimal dosage range for achieving maximum antibacterial efficacy without causing toxicity.
Metabolic Pathways
ACHN-975 is involved in the metabolic pathway of lipid A biosynthesis in Gram-negative bacteria. By inhibiting LpxC, ACHN-975 disrupts the normal metabolic flux, leading to an accumulation of lipid A precursors and a decrease in mature lipid A levels . This disruption affects the overall metabolic balance within the bacterial cell, contributing to its antibacterial effects.
Transport and Distribution
Within cells and tissues, ACHN-975 is transported and distributed through interactions with various transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form stable complexes with target enzymes . ACHN-975 tends to accumulate in bacterial cells, where it exerts its inhibitory effects on LpxC.
Subcellular Localization
The subcellular localization of ACHN-975 is primarily within the bacterial cytoplasm, where it targets the LpxC enzyme . The compound’s activity is influenced by its ability to reach and bind to LpxC in the cytoplasm. Post-translational modifications and targeting signals may also play a role in directing ACHN-975 to specific compartments within the bacterial cell .
特性
IUPAC Name |
N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUUDXEOKIQRU-IXDOHACOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1410809-36-7 | |
| Record name | ACHN-975 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACHN-975 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ACHN-975 and how does it affect bacterial viability?
A1: ACHN-975 is a potent inhibitor of the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) . LpxC catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane in Gram-negative bacteria . By inhibiting LpxC, ACHN-975 disrupts lipid A production, ultimately leading to bacterial cell death .
Q2: How does ACHN-975 interact with the LpxC enzyme at a molecular level?
A2: Structural studies using X-ray crystallography revealed that ACHN-975 binds to the active site of LpxC, mimicking the enzyme's natural substrate . The hydroxamate group of ACHN-975 forms a five-coordinate complex with the zinc ion (Zn2+) present in the LpxC active site. Additionally, the long hydrophobic chain of ACHN-975 containing rigid alkynyl groups extends into a hydrophobic pocket within the active site . This dual interaction mode contributes to the high affinity and specificity of ACHN-975 for LpxC.
Q3: Has ACHN-975 shown efficacy against multidrug-resistant bacteria?
A3: Yes, ACHN-975 demonstrated potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa strains, including those producing metallo-β-lactamases (MβLs) and those resistant to carbapenems . This activity against resistant strains highlights its potential as a valuable treatment option for challenging infections.
Q4: What are the structure-activity relationships (SAR) observed for ACHN-975 and its analogs?
A4: While specific modifications and their impact on ACHN-975 are not extensively detailed in the abstracts, research highlights that structural modifications targeting the Zn2+-binding group, hydrophobic side chain, and linker regions significantly influence LpxC inhibitory and antibacterial activity . This suggests a complex interplay between these structural elements and their influence on potency and selectivity.
Q5: What is the current status of ACHN-975 in clinical development?
A5: Despite its promising in vitro activity and efficacy in animal models, ACHN-975 was the first LpxC inhibitor to reach human clinical trials but was ultimately withdrawn due to dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia . This highlights the challenges in developing safe and effective LpxC inhibitors.
Q6: Were any strategies explored to improve the therapeutic window of ACHN-975?
A6: Yes, researchers developed a phosphate prodrug of an optimized ACHN-975 analog (LPXC-516) to enhance solubility and potentially improve the therapeutic window . While this prodrug exhibited improved solubility and rapid conversion to the active drug, it unfortunately did not sufficiently address the cardiovascular safety concerns, leading to the termination of further clinical development .
Q7: What are the potential future directions for the development of LpxC inhibitors?
A7: Despite the setbacks with ACHN-975, LpxC remains a promising target for novel antibiotics against Gram-negative pathogens . Future research will likely focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
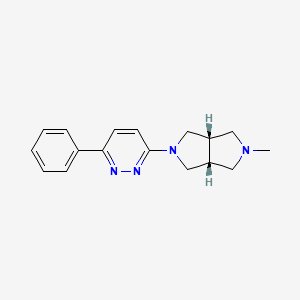
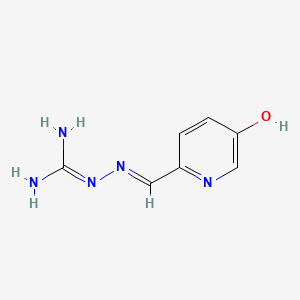
![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)
![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
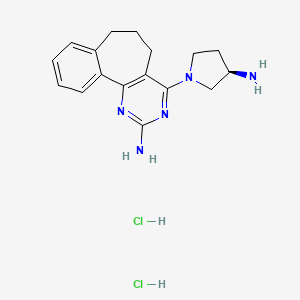
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
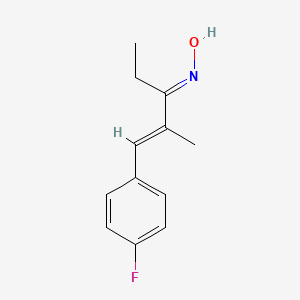
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)